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molecular formula C10H16O B8765439 1,5-Dimethylbicyclo[3.2.1]octan-8-one CAS No. 21922-58-7

1,5-Dimethylbicyclo[3.2.1]octan-8-one

Cat. No. B8765439
M. Wt: 152.23 g/mol
InChI Key: MFKQEGZHSFZHAH-UHFFFAOYSA-N
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Patent
US04502985

Procedure details

At 60° C., 91.2 g (0.6 mole) of 1.5-dimethyl-bicyclo[3.2.1]octane-8-one (1) was dripped into a solution of 78.7 g (0.6 mole) hydroxylamin hydrogensulfate and 54.2 g (0.66 mole) sodium acetate in 135 g water. This was stirred for 1 h at 60° C. and then allowed to cool to room temperature and sodium extracted with ether. The combined organic phases were neutralized by washing with a saturated solution of chloride, dried and concentrated by evaporation. 95 g (95%) 2 crystalline solid is obtained. By crystallising 9 g of the raw product from 15 ml ethanol, 8 g 2 are obtained having a m.p. of 129°-130° C. IR: 3400, 3250, 1685, 930 cm-1 (oxim). NMR (CCl4): δ=1.05, s (--CH3, transoid to --C=N--OH), 1.43, s (--CH3, cisoid to -- C=N--OH), 9.03 ppm (--C=N--OH). MS: m/z (%)=167 (M+, 2%), 150(85), 133(15), 123(17), 108(23), 93(100). C10H17ON (M: 167.24)
Quantity
91.2 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step Two
Quantity
54.2 g
Type
reactant
Reaction Step Three
Name
Quantity
135 g
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[C:9](=O)[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.S(O)(O)(=O)=O.[NH2:17][OH:18].C([O-])(=O)C.[Na+]>O>[CH3:1][C:2]12[C:9](=[N:17][OH:18])[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
91.2 g
Type
reactant
Smiles
CC12CCCC(CC1)(C2=O)C
Step Two
Name
Quantity
78.7 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Three
Name
Quantity
54.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
135 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This was stirred for 1 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
sodium extracted with ether
WASH
Type
WASH
Details
by washing with a saturated solution of chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC12CCCC(CC1)(C2=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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